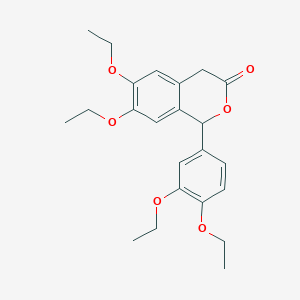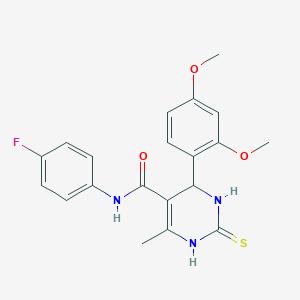
1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one is a complex organic compound with a unique structure that includes multiple ethoxy groups and a dihydroisochromenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-diethoxybenzaldehyde with a suitable dihydroisochromenone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3,4-Diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds.
科学的研究の応用
1-(3,4-Diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
1-(3,4-Dimethoxyphenyl)-2-propanone: Another related compound with a similar core structure.
Uniqueness
1-(3,4-Diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one is unique due to its specific arrangement of ethoxy groups and the dihydroisochromenone core, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C23H28O6 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C23H28O6/c1-5-25-18-10-9-15(11-19(18)26-6-2)23-17-14-21(28-8-4)20(27-7-3)12-16(17)13-22(24)29-23/h9-12,14,23H,5-8,13H2,1-4H3 |
InChIキー |
ONDHYPAKCLRYFM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)O2)OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11603931.png)
![5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603936.png)
![2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11603944.png)
![(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603952.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11603960.png)
![3'-(3,4,5-trimethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11603968.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11603974.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11603977.png)
![5-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603983.png)
![ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11603988.png)
![6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11603989.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]butanamide](/img/structure/B11603996.png)

![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B11604026.png)